molecular formula C7H5FI2S B6305599 (2-Fluoro-3,5-diiodophenyl)(methyl)sulfane CAS No. 1803791-26-5

(2-Fluoro-3,5-diiodophenyl)(methyl)sulfane

Cat. No.: B6305599
CAS No.: 1803791-26-5
M. Wt: 393.99 g/mol
InChI Key: MRCHTWKIBBCABI-UHFFFAOYSA-N
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Description

(2-Fluoro-3,5-diiodophenyl)(methyl)sulfane (CAS: 1019520-95-6) is a halogenated aromatic sulfide characterized by a methylsulfane (-SMe) group attached to a benzene ring substituted with fluorine (2-position) and iodine atoms (3- and 5-positions). Its structural uniqueness lies in the combination of fluorine (electron-withdrawing) and iodine (heavy, lipophilic) substituents, which influence its physicochemical and reactive properties.

Properties

IUPAC Name

2-fluoro-1,5-diiodo-3-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FI2S/c1-11-6-3-4(9)2-5(10)7(6)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCHTWKIBBCABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=CC(=C1)I)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FI2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-3,5-diiodophenyl)(methyl)sulfane typically involves the reaction of 2-fluoro-3,5-diiodobenzene with methylthiol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-3,5-diiodophenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The sulfane group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding thiol or sulfide.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used. The reactions are conducted under mild to moderate conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Products include azides, nitriles, and ethers.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiols and sulfides.

Scientific Research Applications

(2-Fluoro-3,5-diiodophenyl)(methyl)sulfane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Fluoro-3,5-diiodophenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and result in various biological effects .

Comparison with Similar Compounds

Halogenated Aromatic Sulfides: Key Structural Variations

The compound belongs to a broader class of halogenated phenyl methylsulfanes. Similar compounds differ in halogen type (F, Br, I), substitution patterns, and sulfur bonding. Below is a comparative analysis (Table 1):

Table 1: Structural and Functional Comparison of Selected Halogenated Phenyl Methylsulfanes

Compound Name Halogen Substituents Molecular Formula (Calculated) Molecular Weight (g/mol)* Key Features
(2-Fluoro-3,5-diiodophenyl)(methyl)sulfane 2-F, 3-I, 5-I C₇H₅FI₂S 428.0 High lipophilicity; iodine enhances polarizability but may reduce stability
(2,6-Dibromo-3-fluorophenyl)(methyl)sulfane 2-F, 3-Br, 6-Br C₇H₅FBr₂S 297.9 Bromine offers moderate reactivity; symmetrical substitution enhances stability
(2,4-Dibromo-3,5-difluorophenyl)(methyl)sulfane 3-F, 5-F, 2-Br, 4-Br C₇H₄F₂Br₂S 316.9 Electron-withdrawing F and Br increase electrophilicity at sulfur
(2,5-Dibromo-3-fluorophenyl)(methyl)sulfane 2-F, 3-Br, 5-Br C₇H₅FBr₂S 297.9 Asymmetric Br substitution may lead to regioselective reactivity

*Molecular weights approximated based on atomic masses.

Reactivity and Stability

  • However, the steric bulk of iodine at 3- and 5-positions may hinder such reactions compared to brominated analogs .
  • Biological Relevance: Unlike polysulfanes (e.g., garlic-derived trisulfanes with antioxidant properties ), the target compound’s single sulfur atom limits its ability to act as a sulfane sulfur donor or participate in H₂S release pathways .

Biological Activity

(2-Fluoro-3,5-diiodophenyl)(methyl)sulfane is a compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, mechanisms of action, and potential applications.

This compound is characterized by its unique structure, which includes fluorine and iodine substituents on a phenyl ring and a methyl sulfane group. These features contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzymatic activity, leading to disruptions in cellular processes. The compound's mechanism may involve:

  • Covalent Bond Formation : The sulfane group can react with thiol groups in proteins.
  • Inhibition of Key Enzymes : This may affect metabolic pathways critical for cell survival and proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

These results suggest that the compound could be developed into a novel antimicrobial agent.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In studies involving various cancer cell lines, it has shown promising results:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values for these cell lines ranged from 10 to 30 µM, indicating potent activity.

Case Study: Breast Cancer

In a specific study focusing on MCF-7 cells, treatment with this compound resulted in:

  • Cell Cycle Arrest : Significant accumulation of cells in the G1 phase.
  • Apoptosis Induction : Increased levels of caspase-3 activity were observed, suggesting activation of apoptotic pathways.

Toxicity and Safety Profile

While the compound exhibits promising biological activities, its safety profile is crucial for potential therapeutic applications. Preliminary toxicity studies indicate:

  • LD50 Value : The lethal dose for 50% of test subjects was found to be greater than 200 mg/kg in rodent models.
  • No Significant Adverse Effects : At therapeutic doses, no significant adverse effects were noted in animal studies.

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